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Compound Name: Avotaciclib trihydrochloride

Cat. No.: B12419452 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Avotaciclib (also known as BEY1107) is an orally bioavailable, potent inhibitor of Cyclin-

Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a key serine/threonine kinase that plays a crucial

role in regulating cell cycle progression, particularly at the G2/M transition.[2][4] In many cancer

types, CDK1 is overexpressed, leading to uncontrolled cell proliferation.[2] Avotaciclib targets

and inhibits CDK1 activity, which can lead to cell cycle arrest, apoptosis (programmed cell

death), and an overall inhibition of tumor cell proliferation.[2][5] These application notes provide

detailed protocols for evaluating the in vitro efficacy of Avotaciclib trihydrochloride in cancer

cell lines.

Mechanism of Action: CDK1 Signaling Pathway
Avotaciclib functions by inhibiting the kinase activity of the CDK1/Cyclin B complex. This

complex is pivotal for the G2 to M phase transition in the cell cycle. Inhibition of CDK1 prevents

the phosphorylation of downstream substrates, leading to cell cycle arrest at the G2/M

checkpoint and subsequent apoptosis.
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Figure 1: Avotaciclib's Inhibition of the CDK1 Signaling Pathway.

Experimental Workflow
The overall workflow for the in vitro evaluation of Avotaciclib involves culturing selected cancer

cell lines, treating them with a range of drug concentrations, and subsequently performing

various assays to measure the effects on cell viability, cell cycle progression, and protein

expression.
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Figure 2: General Experimental Workflow for Avotaciclib In Vitro Testing.

Data Presentation
Quantitative results from the assays should be organized for clarity and comparative analysis.

Table 1: Cell Viability EC50 Values
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This table summarizes the half-maximal effective concentration (EC50) of Avotaciclib in various

radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines after 48 hours of

treatment.[6][7][8]

Cell Line Cancer Type EC50 (µM)

H1437R NSCLC 0.918

H1568R NSCLC 0.580

H1703R NSCLC 0.735

H1869R NSCLC 0.662

Table 2: Example Data for Cell Cycle Analysis

This table shows a template for presenting cell cycle distribution data from flow cytometry

analysis after 24-hour treatment with Avotaciclib.

Treatment % G0/G1 Phase % S Phase % G2/M Phase

Vehicle (DMSO) 55.2 ± 3.1 25.4 ± 2.5 19.4 ± 1.8

Avotaciclib (0.5 µM) 53.8 ± 2.8 15.1 ± 1.9 31.1 ± 2.2

Avotaciclib (1.0 µM) 51.5 ± 3.5 8.7 ± 1.2 39.8 ± 2.9

Table 3: Example Data for Western Blot Quantification

This table provides a template for relative protein expression levels normalized to a loading

control (e.g., GAPDH or β-actin).

Treatment
p-CDK1 (Thr161) /
Total CDK1

Cyclin B1 / GAPDH
p-Rb (Ser807/811) /
Total Rb

Vehicle (DMSO) 1.00 1.00 1.00

Avotaciclib (1.0 µM) 0.35 0.98 0.42
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Experimental Protocols
Materials and Reagents

Reagent/Material Supplier (Example)

Avotaciclib trihydrochloride Selleck Chemicals, MedChemExpress

Selected Cancer Cell Lines (e.g., H1437R,

MCF-7)
ATCC

Dulbecco's Modified Eagle Medium (DMEM) /

RPMI-1640
Gibco

Fetal Bovine Serum (FBS) Gibco

Penicillin-Streptomycin Gibco

Dimethyl Sulfoxide (DMSO) Sigma-Aldrich

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide)
Sigma-Aldrich

Propidium Iodide (PI) / RNase Staining Solution BD Biosciences

RIPA Lysis Buffer Thermo Fisher

Protease and Phosphatase Inhibitor Cocktails Roche

Primary Antibodies (CDK1, p-CDK1, Cyclin B1,

p-Rb, GAPDH)
Cell Signaling Technology

HRP-conjugated Secondary Antibodies Cell Signaling Technology

ECL Western Blotting Substrate Bio-Rad

Protocol: Cell Viability (MTT Assay)
This protocol determines the effect of Avotaciclib on cell proliferation and viability.[9]

Cell Seeding:

Harvest logarithmically growing cells and perform a cell count.
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Dilute the cell suspension to a density of 5,000-10,000 cells per 100 µL.

Seed 100 µL of the cell suspension into each well of a 96-well plate.

Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

Drug Treatment:

Prepare a 10 mM stock solution of Avotaciclib trihydrochloride in DMSO.

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1

µM to 100 µM. Include a vehicle control (DMSO only).

Remove the old medium from the wells and add 100 µL of the medium containing the

different drug concentrations.

Incubate for 48-72 hours at 37°C, 5% CO₂.[6]

MTT Addition and Measurement:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate gently for 10 minutes.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot a dose-response curve and determine the EC50 value using non-linear regression

analysis.
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Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the distribution of cells in different phases of the cell cycle following

Avotaciclib treatment.[10][11]

Cell Seeding and Treatment:

Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.

Treat cells with Avotaciclib (e.g., at EC50 and 2x EC50 concentrations) and a vehicle

control for 24 hours.

Cell Harvesting and Fixation:

Harvest both adherent and floating cells and transfer to a 15 mL conical tube.

Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

Resuspend the pellet in 0.5 mL of PBS.

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate at -20°C for at least 2 hours (or overnight).

Staining and Analysis:

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

Wash the pellet with PBS.

Resuspend the cell pellet in 0.5 mL of Propidium Iodide (PI) staining solution containing

RNase A.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples using a flow cytometer.

Data Analysis:
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Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of

cells in the G0/G1, S, and G2/M phases.[12]

Protocol: Western Blotting
This protocol is used to detect changes in the expression and phosphorylation levels of

proteins in the CDK1 pathway.[13][14]

Cell Lysis and Protein Quantification:

Seed and treat cells in 6-well or 10-cm dishes as described for the cell cycle analysis.

After treatment, wash cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA lysis

buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30

minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein lysate) to a new tube and determine the protein

concentration using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5

minutes.

Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate

proteins by size.

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies (e.g., anti-CDK1, anti-p-Rb, anti-Cyclin

B1) diluted in blocking buffer overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Detection and Analysis:

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

Capture the signal using an imaging system.

Quantify band intensities using software like ImageJ and normalize to a loading control

(e.g., GAPDH or β-actin).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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